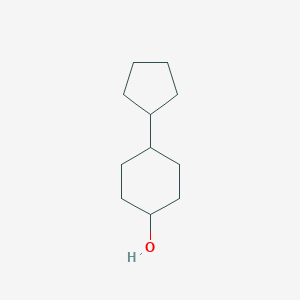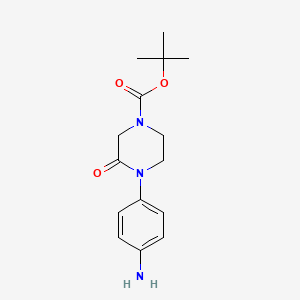
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that contains a pyridazine ring fused with a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridazine with phenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials .
Mecanismo De Acción
The mechanism of action of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example:
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and is known for its antimicrobial and anticancer activities.
Pyridazinone: Contains a keto group in addition to the pyridazine ring and is associated with a wide range of pharmacological activities, including anti-inflammatory and antihypertensive effects
Propiedades
Fórmula molecular |
C10H7ClN2O |
|---|---|
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
4-chloro-2-pyridazin-4-ylphenol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-1-2-10(14)9(5-8)7-3-4-12-13-6-7/h1-6,14H |
Clave InChI |
BMERCUZCQCVSNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CN=NC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B8676369.png)










